

An In-depth Technical Guide to 2-Acetyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-2-pyridinecarboxylic acid

Cat. No.: B1324306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-3-pyridinecarboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its chemical identity, structural information, physical and chemical properties, synthesis methodologies, and analytical techniques.

Core Chemical Information

Chemical Identity:

Identifier	Value
IUPAC Name	2-Acetyl-3-pyridinecarboxylic acid
Synonyms	2-Acetylnicotinic acid, 3-Pyridinecarboxylic acid, 2-acetyl-
CAS Number	89942-59-6 [1] [2]
Molecular Formula	C ₈ H ₇ NO ₃ [1]
Molecular Weight	165.15 g/mol [1]

Chemical Structure:

The structure of 2-Acetyl-3-pyridinecarboxylic acid consists of a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of 2-Acetyl-3-pyridinecarboxylic acid.

Physicochemical Properties

Property	Value	Source
Melting Point	126-127 °C	[3]
Boiling Point (Predicted)	334.9 ± 27.0 °C	[3]
Density (Predicted)	1.303 ± 0.06 g/cm ³	[3]
pKa (Predicted)	3.40 ± 0.10	[3]
LogP (Predicted)	0.98240	[3]
Physical Description	Pale beige solid	[4]

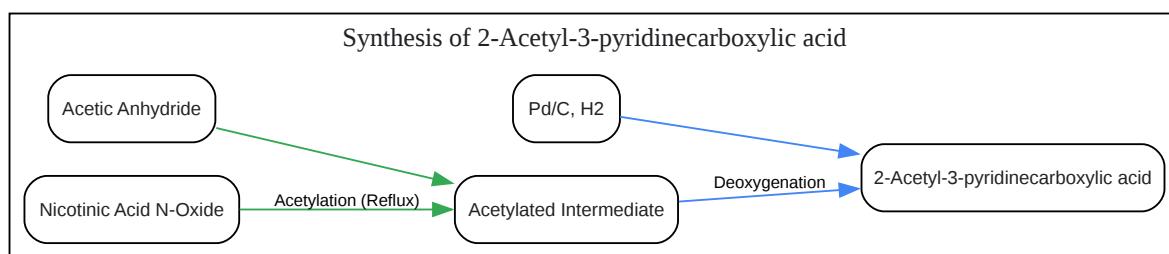
Synthesis Protocols

The synthesis of 2-Acetyl-3-pyridinecarboxylic acid has evolved to favor more environmentally friendly and efficient methods. A notable advancement involves the use of nicotinic acid N-oxide as a starting material.[5]

Improved Synthesis from Nicotinic Acid N-Oxide

This method involves a two-step process: acetylation followed by deoxygenation.

Step 1: Acetylation of Nicotinic Acid N-Oxide


- Reactants: Nicotinic acid N-oxide, Acetic anhydride.
- Procedure: Nicotinic acid N-oxide is refluxed with acetic anhydride. This reaction introduces the acetyl group onto the pyridine ring.[5]

Step 2: Deoxygenation

- Reactants: The product from Step 1, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

- Procedure: The acetylated intermediate undergoes deoxygenation in the presence of a Pd/C catalyst under a hydrogen atmosphere.[5] This catalytic hydrogenation is a significant improvement over traditional methods that utilized phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), thereby reducing environmental concerns and production costs.[1][5]

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: Improved synthesis workflow for 2-Acetyl-3-pyridinecarboxylic acid.

Alternative Synthesis Method

An earlier reported synthesis involves the hydrogenation of 2-acetylnicotinic acid N-oxide.

- Reactants: 2-acetylnicotinic acid N-oxide, Sodium hydroxide, 10% Palladium on carbon, Hydrochloric acid.
- Procedure: 2-acetylnicotinic acid N-oxide is dissolved in a sodium hydroxide solution, and the pH is adjusted to 9. The mixture is then hydrogenated in the presence of 10% palladium on carbon. After the reaction, the mixture is filtered, and the pH of the filtrate is adjusted to 2.5 with hydrochloric acid. The solvent is removed, and the residue is taken up in methanol and filtered to yield the final product.[4]

Analytical Methods

The analysis of pyridinecarboxylic acids and their derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Separation of Pyridinecarboxylic Acid Isomers

A mixture of pyridinecarboxylic acid isomers, including the 2-, 3-, and 4-isomers, can be effectively separated using a mixed-mode reversed-phase cation-exchange column.[6]

- Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Primesep 100 or Coresep 100) is suitable for this separation.[6]
- Mobile Phase: The retention time can be controlled by adjusting the amount of acetonitrile (ACN), buffer concentration, and buffer pH.[7] A simple mobile phase can consist of water and acetonitrile with a formic acid buffer.[8]
- Detection: UV detection is a common method for these compounds.[8]

This methodology leverages small differences in the hydrophobic and ionic properties of the isomers to achieve high resolution.[7]

Analytical Data:

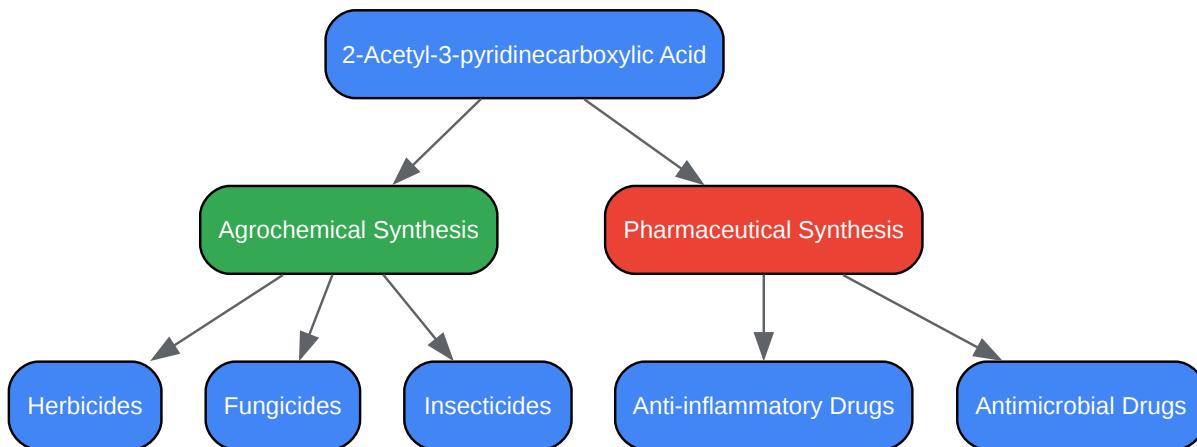
Analytical Technique	Data
¹³ C NMR Spectra	Available from SpectraBase.[2]
Mass Spectrometry (GC-MS)	Spectrum available from SpectraBase.[2]

Biological Activity and Applications

2-Acetyl-3-pyridinecarboxylic acid serves as a vital intermediate in the chemical industry, particularly in the manufacturing of agrochemicals and pharmaceuticals.[5]

Agricultural Applications: This compound is a building block for the synthesis of:

- Herbicides: Used in the formulation of various herbicides.[5]


- Fungicides: Employed in the preparation of compounds to combat fungal diseases in plants.
[\[5\]](#)
- Insecticides: Contributes to the development of pest management agents.[\[5\]](#)

Pharmaceutical Applications: While the specific biological activities of 2-Acetyl-3-pyridinecarboxylic acid are still under investigation, its derivatives have shown potential in several areas, including enzyme inhibition and the modulation of cellular processes.[\[9\]](#) Research into nicotinic acid derivatives has revealed potential anti-inflammatory and antimicrobial activities.

- Anti-inflammatory Agents: Studies on nicotinic acid derivatives have shown promising anti-inflammatory properties.[\[10\]](#)[\[11\]](#)
- Antimicrobial Agents: Certain novel nicotinic acid derivatives have demonstrated significant activity against Gram-positive bacteria.[\[12\]](#)

Due to the limited publicly available data on specific signaling pathways directly involving 2-Acetyl-3-pyridinecarboxylic acid, a detailed pathway diagram cannot be provided at this time. Further research is needed to elucidate its precise mechanisms of action and metabolic fate in biological systems.

Logical Relationship of Applications:

[Click to download full resolution via product page](#)

Caption: Key application areas of 2-Acetyl-3-pyridinecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 2. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 9. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejournal.um.edu.my [ejournal.um.edu.my]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetyl-3-pyridinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324306#3-acetyl-2-pyridinecarboxylic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com